molecular formula C11H15BrO B8344743 4-Bromo-2-iso-propyl-3-methylanisole

4-Bromo-2-iso-propyl-3-methylanisole

Cat. No.: B8344743
M. Wt: 243.14 g/mol
InChI Key: ASOZZOSLNCKYGH-UHFFFAOYSA-N
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Description

4-Bromo-2-iso-propyl-3-methylanisole is a substituted anisole derivative featuring a bromo group at position 4, an iso-propyl group at position 2, a methyl group at position 3, and a methoxy group (anisole) at position 1 of the benzene ring. Its IUPAC name is 4-bromo-2-(propan-2-yl)-3-methyl-1-methoxybenzene, with the molecular formula C₁₁H₁₅BrO and a calculated molecular weight of 243.14 g/mol (based on atomic weights: C=12.01, H=1.008, Br=79.90, O=16.00). The compound’s structure combines electron-donating alkyl groups (iso-propyl and methyl) with a moderately electron-withdrawing bromo substituent, influencing its physicochemical properties and reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-2-iso-propyl-3-methylanisole?

  • Methodology : The compound can be synthesized via electrophilic aromatic substitution. A precursor like 2-iso-propyl-3-methylanisole can undergo bromination using CuBr₂ in a polar aprotic solvent (e.g., DMSO or DMF) under controlled temperature (50–80°C). Reaction progress is monitored via TLC, and purification is achieved through column chromatography using hexane/ethyl acetate gradients. This approach is analogous to methods used for brominated anisoles like 4-Bromo-3-chloroanisole .

Q. How can the purity and structure of this compound be confirmed?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm substituent positions (e.g., iso-propyl vs. n-propyl groups) by analyzing splitting patterns and chemical shifts.
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (expected ~257 g/mol for C₁₁H₁₅BrO).
  • HPLC : Purity >95% is achievable using a C18 column with acetonitrile/water mobile phases. Reference standards (e.g., deuterated analogs like this compound-d₃) may aid quantification .

Comparison with Similar Compounds

The following table compares 4-Bromo-2-iso-propyl-3-methylanisole with structurally related anisole derivatives, focusing on substituent effects and key properties. Data from the provided evidence and hypothetical analogs are included to highlight trends.

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Reactivity
This compound C₁₁H₁₅BrO 243.14 1-OCH₃, 2-iso-propyl, 3-CH₃, 4-Br Predicted lower polarity due to alkyl groups; bromo enables Suzuki coupling. Alkyl groups activate the ring for electrophilic substitution (e.g., nitration at meta/para).
4-Bromo-3-nitroanisole C₇H₆BrNO₃ 232.03 1-OCH₃, 2-NO₂, 4-Br High polarity due to nitro group; nitro deactivates the ring, directing electrophiles to positions 5/5. Likely higher melting point than alkyl-substituted analogs .
2-iso-Propyl-3-methylanisole C₁₁H₁₆O 164.25 1-OCH₃, 2-iso-propyl, 3-CH₃ Lacks bromo, reducing molecular weight. Electron-donating groups enhance solubility in non-polar solvents. Reactive toward electrophiles at positions 4/6 due to activation.
4-Bromo-3-methylanisole C₈H₉BrO 201.06 1-OCH₃, 3-CH₃, 4-Br Simpler structure with one alkyl group. Bromo and methyl substituents create regioselectivity in reactions (e.g., halogenation at position 2 or 5).

Key Findings:

Substituent Effects on Reactivity :

  • Electron-donating groups (iso-propyl, methyl) in this compound activate the benzene ring, facilitating electrophilic substitution at positions para/meta to the methoxy group. In contrast, the nitro group in 4-Bromo-3-nitroanisole deactivates the ring, making reactions slower and directing substituents to specific positions .
  • Bromo substituents in both compounds enable cross-coupling reactions (e.g., Suzuki-Miyaura), but the presence of nitro groups in 4-Bromo-3-nitroanisole may complicate such reactions due to competing reduction pathways.

Physicochemical Properties: Alkyl-substituted anisoles (e.g., this compound) are expected to exhibit lower melting points and higher lipophilicity compared to nitro-substituted analogs like 4-Bromo-3-nitroanisole, which has stronger intermolecular forces (dipole-dipole interactions) due to its nitro group . Solubility in polar solvents (e.g., ethanol, DMSO) is likely higher for nitro-containing compounds, while alkylated derivatives may prefer non-polar solvents.

Synthetic Utility :

  • This compound’s bromo and alkyl groups make it a versatile intermediate for synthesizing complex molecules, such as ligands or bioactive compounds.
  • In contrast, 4-Bromo-3-nitroanisole’s nitro group could serve as a precursor for amine derivatives via reduction, but its deactivating nature limits direct electrophilic functionalization.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-bromo-4-methoxy-2-methyl-3-propan-2-ylbenzene

InChI

InChI=1S/C11H15BrO/c1-7(2)11-8(3)9(12)5-6-10(11)13-4/h5-7H,1-4H3

InChI Key

ASOZZOSLNCKYGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C(C)C)OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-iso-propyl-3-methylanisole (0.44 g, 2.7 mmol) in CH2Cl2 at room temperature was added a solution of tetrabutylammonium tribromide (1.42 g, 2.94 mmol) in CH2Cl2. The reaction mixture was stirred for 2 h and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel, eluting with 5% ethyl acetate in hexanes to afford 4-bromo-2-iso-propyl-3-methylanisole as yellowish oil (0.60 g, 92%): 1H NMR (300 MHz, DMSO-d6): δ 7.37 (d, J=13.2 Hz, 1 H), 6.78 (d, J=13.2 Hz, 1 H), 3.74 (s, 3 H), 3.38 (m, 1 H), 2.38 (s, 3 H), 1.25 (d, J=10.8 Hz, 6 H); TLC conditions: Uniplate silica gel, 250 microns; Mobile phase=ethyl acetate-hexanes (5:95); Rf=0.80.
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